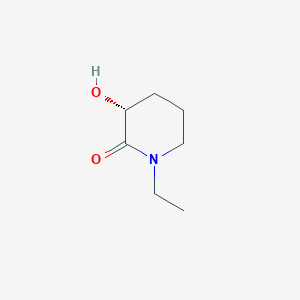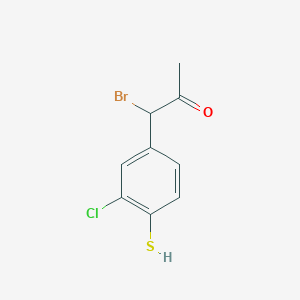
(R)-1-Ethyl-3-hydroxypiperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-1-ethyl-3-hydroxy-piperidin-2-one is a chiral compound with a piperidine ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-ethyl-3-hydroxy-piperidin-2-one typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the production of (3R)-1-ethyl-3-hydroxy-piperidin-2-one may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-1-ethyl-3-hydroxy-piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The ethyl group or hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction could produce a fully saturated piperidine derivative.
Applications De Recherche Scientifique
(3R)-1-ethyl-3-hydroxy-piperidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing into its potential therapeutic uses, such as in the development of new pharmaceuticals.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of (3R)-1-ethyl-3-hydroxy-piperidin-2-one involves its interaction with specific molecular targets. The hydroxyl group and the piperidine ring play crucial roles in its binding to enzymes or receptors. The compound may inhibit enzyme activity by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-1-acetyl-3-methylpiperidine: Another chiral piperidine derivative with similar structural features.
(3R)-1-ethyl-3-methylpiperidine: A closely related compound with a different substitution pattern.
Uniqueness
(3R)-1-ethyl-3-hydroxy-piperidin-2-one is unique due to its specific stereochemistry and the presence of both an ethyl group and a hydroxyl group on the piperidine ring. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C7H13NO2 |
|---|---|
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
(3R)-1-ethyl-3-hydroxypiperidin-2-one |
InChI |
InChI=1S/C7H13NO2/c1-2-8-5-3-4-6(9)7(8)10/h6,9H,2-5H2,1H3/t6-/m1/s1 |
Clé InChI |
QPLQVGGWWHQYNV-ZCFIWIBFSA-N |
SMILES isomérique |
CCN1CCC[C@H](C1=O)O |
SMILES canonique |
CCN1CCCC(C1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-Methylhexahydrofuro[2,3-b]furan-3-amine](/img/structure/B14049687.png)








